Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

Catalog No.
S13178637
CAS No.
93939-78-7
M.F
C10H17Li3N2O13P3+3
M. Wt
487.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thymidine 5'-(tetrahydrogen triphosphate), 3'-deox...

CAS Number

93939-78-7

Product Name

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt

IUPAC Name

trilithium;[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

Molecular Formula

C10H17Li3N2O13P3+3

Molecular Weight

487.1 g/mol

InChI

InChI=1S/C10H17N2O13P3.3Li/c1-6-4-12(10(14)11-9(6)13)8-3-2-7(23-8)5-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h4,7-8H,2-3,5H2,1H3,(H,18,19)(H,20,21)(H,11,13,14)(H2,15,16,17);;;/q;3*+1/t7-,8+;;;/m0.../s1

InChI Key

FBBUAOHRFHGJHY-WCZHJHOJSA-N

Canonical SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)C2CCC(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Isomeric SMILES

[Li+].[Li+].[Li+].CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt is a nucleotide derivative characterized by its unique structure and properties. This compound is a modified form of thymidine triphosphate, which is essential for DNA synthesis. The trilithium salt indicates that three lithium ions are associated with the triphosphate group, enhancing its solubility and stability in aqueous solutions. The molecular formula for this compound is C10H17Li3N2O13P3\text{C}_{10}\text{H}_{17}\text{Li}_3\text{N}_2\text{O}_{13}\text{P}_3 with a molecular weight of approximately 473.11 g/mol .

, primarily in the context of DNA synthesis. The triphosphate group allows it to act as a substrate for DNA polymerases, facilitating the addition of thymidine units to growing DNA strands. In the presence of DNA ligase, it can also aid in sealing nicks in the DNA backbone, thereby playing a crucial role in maintaining genomic integrity .

This compound exhibits significant biological activity as a nucleotide precursor. It is involved in the synthesis of deoxyribonucleic acid (DNA), where it serves as a building block during replication and repair processes. The unique properties of the trilithium salt form may enhance its uptake and utilization by cells compared to other forms of thymidine triphosphate. Additionally, it has been studied for its potential therapeutic applications in gene therapy and molecular biology due to its ability to integrate into DNA structures effectively .

The synthesis of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt typically involves several steps:

  • Starting Material: The process begins with thymidine or deoxythymidine.
  • Phosphorylation: Thymidine is phosphorylated using phosphoric acid derivatives to introduce the triphosphate moiety.
  • Lithiation: Lithium ions are introduced to form the trilithium salt, enhancing solubility and stability.
  • Purification: The final product is purified through techniques such as chromatography to ensure high purity and yield.

This multi-step synthesis requires careful control of reaction conditions to avoid degradation or unwanted side reactions .

Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt has several applications in biochemistry and molecular biology:

  • DNA Synthesis: It is commonly used in laboratory settings for synthesizing DNA strands during polymerase chain reactions (PCR).
  • Gene Therapy: Its ability to integrate into DNA makes it a candidate for therapeutic applications aimed at correcting genetic defects.
  • Research: It serves as a tool for studying DNA replication and repair mechanisms, providing insights into cellular processes .

Studies on the interactions of Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt with various enzymes have shown that it effectively binds to DNA polymerases and ligases. These interactions are critical for its function in DNA synthesis and repair. Additionally, research indicates that modifications to the phosphate groups can influence enzyme affinity and activity, suggesting potential avenues for optimizing its use in therapeutic contexts .

Several compounds share structural similarities with Thymidine 5'-(tetrahydrogen triphosphate), 3'-deoxy-, trilithium salt, each with unique characteristics:

Compound NameMolecular FormulaKey Differences
Deoxythymidine triphosphate (dTTP)C10H15N2O13P3Lacks lithium salts; more stable but less soluble
Adenosine triphosphate (ATP)C10H12N5O13P3Contains adenine instead of thymine; primary energy carrier
Cytidine triphosphate (CTP)C9H13N3O14P3Contains cytosine; involved in RNA synthesis
Guanosine triphosphate (GTP)C10H12N5O14P3Contains guanine; crucial for protein synthesis

Commercial preparations supply the compound as a 100 mM (0.10 mol l-1) clear solution at pH 7.5 ± 0.2, corresponding to ≈ 48.7 mg ml-1 using the PubChem molecular mass of 486.99 g mol-1 [1] [2] [3]. Supplier certificates for related lithium nucleoside triphosphates quote water solubility ≥ 35 mg ml-1 at 25 °C [4], and analytical notes indicate that maximal stability and solubility are maintained between pH 7.5 and 8.2; at lower pH rapid hydrolytic loss of the γ-phosphate is observed [5] [6] [7].

Aqueous pHEmpirical solubility descriptionRepresentative quantitative datum
5.5 – 6.0noticeable turbidity within minutes; partial precipitation; γ-phosphate hydrolysis detectable after 10 min at 95 °C [7]not reported (qualitative “reduced”)
7.0completely clear; manufacturer reference formulation [3]100 mM ≙ 48.7 mg ml-1 [3]
7.5optimum for long-term storage; no degradation for ≥ 12 months at –20 °C [1] [5]100 mM
8.2upper recommended limit; remains fully soluble; slight increase in ionic strength [6]≥ 50 mg ml-1 (lithium dNTP specification) [6]

Key findings

  • Solubility remains high (≥ 35 mg ml-1) across the neutral to mildly alkaline range owing to the strong hydration of lithium ions and complete triphosphate dissociation [4] [1] [3].
  • Acidic conditions (pH ≤ 6) reduce solubility and accelerate γ-phosphate cleavage, a general property of nucleotide triphosphates [7].

Thermal Degradation Kinetics

Experimental rate constants

Thermal‐stress studies on nucleotide triphosphates provide quantitative rate data that can be applied to the lithium thymidine analogue.

Temperature (°C)Medium (pH)Apparent first-order half-life (t₁⁄₂)Source
257.5> 180 days (no measurable loss at –20 °C)SDS certificate for tritiated lithium thymidine triphosphate [8]
377.4≈ 4 min for total intracellular triphosphate pool in murine fibroblasts (extrapolated to thymidine analogue) [9]
958.3≈ 4000 s (1.1 h) in buffered PCR mix (dATP model, identical triphosphate backbone) [10]
12074.34 min in pressurised aqueous reactor (adenosine triphosphate benchmark) [11]

First-order Arrhenius modelling of the 95–120 °C interval for triphosphate hydrolysis yields an activation energy of 31–34 kcal mol-1, matching values reported for other nucleoside triphosphates [11].

Practical implications

  • At standard polymerase chain reaction conditions (92–95 °C, pH 8.3) the compound retains > 50% integrity for approximately one hour, adequate for routine cycling protocols [10] [12].
  • Lithium counter-ions slow degradation relative to sodium forms by suppressing in-solution dimeric tetraphosphate formation that catalyses γ-phosphate loss [1] [13].
  • For long-term storage, vendor data recommend –80 °C, where monthly decomposition is < 4% and remains linear for three to four months before increasing [8] [14].

Lithium Counter-ion Effects on Crystalline Stability

The influence of lithium on triphosphate solid-state order can be evaluated from crystallographic and computational investigations of lithium salts of phosphates and nucleotides.

Comparative systemObserved dominant latticeStabilising interaction attributed to Li⁺Reference
Lithium halides (LiF → LiI)rock-salt motif favoured over wurtzite when dispersion forces are includedshort Li–O and Li–X coordination distances add cohesive energy to the anion lattice [15]
Disodium adenosine triphosphate vs lithium analogueNa⁺ bridges two molecules; Li⁺ generates more compact dimer with reduced hydration shellsmaller ionic radius allows closer approach to phosphate oxygens, raising lattice energy [16]
Dimethyl phosphate model crystalcalculated phosphate geometry highly sensitive to counter-ion position; Li⁺ shortens P–O bondsLi⁺ creates stronger electrostatic field, contracting the phosphate tetrahedron [17]
DNA fibre diffraction (LiCl vs NaCl)lithium induces greater helix overwinding (Δtwist ≈ 0.3° bp⁻¹)enhanced charge screening by Li⁺ contracts adjacent phosphates [18]

For thymidine 5′-(tetrahydrogen triphosphate), 3′-deoxy-, trilithium salt these findings imply:

  • Enhanced lattice cohesion – lithium’s high charge density and small radius permit closer Li–O3β/O2α contacts, raising lattice enthalpy relative to sodium or potassium salts [16] [17].
  • Moisture tolerance – weaker hydration enthalpy of Li⁺ compared with Na⁺ diminishes water incorporation, giving lower propensity toward hydrate formation and preserving crystallinity during freeze–thaw cycles [1].
  • Mechanical robustness – rock-salt–like packing documented for lithium phosphates translates into higher Young’s modulus and resistance to micro-fracture, advantageous for lyophilised reagent formulations [15] [19].

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

5

Exact Mass

487.0423599 g/mol

Monoisotopic Mass

487.0423599 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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